Anisodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

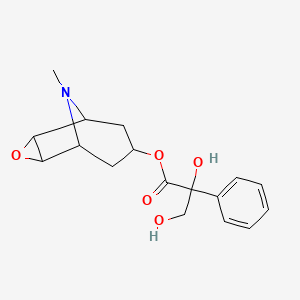

IUPAC Name |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2,3-dihydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJREKXHLFEVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anisodine as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, effects on intracellular signaling, and the experimental methodologies used for its characterization. While quantitative binding affinity data for this compound across all muscarinic receptor subtypes remains to be fully elucidated in publicly available literature, this guide synthesizes the current understanding of its qualitative interactions and downstream effects. The information presented herein is intended to support further research and drug development efforts centered on this and similar compounds.

Introduction

This compound is a naturally occurring tropane alkaloid with a history of medicinal use, particularly in China.[1][2] It is structurally related to other well-known muscarinic antagonists like atropine and scopolamine. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system (CNS).[1][2] this compound has been investigated for its therapeutic potential in a range of conditions, including organophosphate poisoning, circulatory shock, migraine, and various ocular diseases.[1]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by blocking the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptor subtypes are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[2]

-

M2 and M4 receptors primarily couple to Gi/o proteins.[2]

By blocking these receptors, this compound inhibits the physiological responses normally induced by acetylcholine.

Effects on Muscarinic Receptor Subtypes

| Receptor Subtype | G-Protein Coupling | General Location | Known/Expected Effect of this compound Antagonism |

| M1 | Gq/11 | CNS, salivary glands, stomach | Modulation of cognitive function, reduction of salivation and gastric acid secretion. |

| M2 | Gi/o | Heart, CNS, smooth muscle | Increased heart rate, modulation of neurotransmitter release. |

| M3 | Gq/11 | Smooth muscle, glands, eye | Relaxation of smooth muscle (e.g., bronchi, bladder), reduced glandular secretions, pupil dilation (mydriasis). |

| M4 | Gi/o | CNS | Modulation of dopamine release and other neurotransmitter systems. |

| M5 | Gq/11 | CNS (substantia nigra) | Modulation of dopamine release. |

Signaling Pathways Modulated by this compound

This compound's antagonism of muscarinic receptors directly impacts key intracellular signaling pathways.

Inhibition of the Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

By blocking M1, M3, and M5 receptors, this compound prevents the activation of the Gq/11 signaling cascade. This pathway, when activated by acetylcholine, leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound's antagonism of these receptors results in the attenuation of these downstream signals.[2][4]

Disinhibition of the Gi/o Signaling Pathway (M2, M4 Receptors)

This compound's blockade of M2 and M4 receptors prevents the inhibitory effects of acetylcholine on adenylyl cyclase. Normally, activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). By antagonizing these receptors, this compound leads to a disinhibition of this pathway, potentially increasing cAMP levels depending on the basal activity of adenylyl cyclase.[2]

Experimental Protocols

The following sections detail generalized experimental protocols that can be employed to characterize the activity of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS).

-

This compound solutions of varying concentrations.

-

Non-specific binding control, e.g., a high concentration of atropine.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

In parallel, incubate cell membranes with the radioligand and the non-specific binding control.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the effect of a compound on the downstream signaling of a receptor.

Objective: To determine the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

Whole cells expressing a specific muscarinic receptor subtype (M1, M3, or M5).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

A muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

A fluorescence plate reader or microscope.

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the muscarinic agonist.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound on the agonist-induced calcium response.

Objective: To determine the ability of this compound to block the agonist-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing a specific muscarinic receptor subtype (M2 or M4).

-

Forskolin (an adenylyl cyclase activator).

-

A muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Treat the cells with forskolin to stimulate cAMP production.

-

Simultaneously treat the cells with a fixed concentration of the muscarinic agonist.

-

Lyse the cells and measure the intracellular cAMP concentration using the detection kit.

-

Determine the ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.

Structure-Activity Relationships (SAR)

The structure of this compound, a tropane alkaloid, is fundamental to its activity as a muscarinic antagonist. Key structural features include the tropane ring system, the ester linkage, and the stereochemistry of the tropic acid moiety. The development of synthetic analogs of this compound and other tropane alkaloids aims to improve potency, selectivity for specific muscarinic receptor subtypes, and pharmacokinetic properties. Modifications to the ester side chain and the nitrogen of the tropane ring have been shown to significantly impact antagonist activity. Further research into the SAR of this compound analogs is crucial for the development of novel therapeutics with improved profiles.

Conclusion

This compound is a non-selective muscarinic acetylcholine receptor antagonist with a complex pharmacological profile. Its ability to modulate both Gq/11 and Gi/o signaling pathways underlies its diverse physiological effects. While a comprehensive quantitative understanding of its binding affinities for all muscarinic receptor subtypes is still needed, the experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and its analogs. Continued investigation into the structure-activity relationships and signaling consequences of this compound's interactions with muscarinic receptors will be vital for harnessing its therapeutic potential and developing next-generation anticholinergic agents.

References

- 1. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

The Discovery, Isolation, and Pharmacological Profile of Anisodine from Anisodus tanguticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid naturally occurring in the Solanaceae plant family, particularly in Anisodus tanguticus (Maxim.) Pascher, has garnered significant interest for its therapeutic applications, notably in the treatment of acute circulatory shock in China.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and pharmacological properties of this compound. It details the methodologies for its extraction and purification from its natural source, presents quantitative data on its occurrence, and elucidates its mechanism of action through its interaction with specific neurotransmitter receptors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁NO₅ | [1] |

| Molar Mass | 319.357 g/mol | [1] |

| CAS Number | 52646-92-1 | [1] |

| IUPAC Name | (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl (2S)-2-hydroxy-3-phenylpropanoate | [1] |

Quantitative Analysis of this compound in Anisodus tanguticus

The concentration of this compound and other major tropane alkaloids varies depending on the part of the plant, its geographical origin, and cultivation conditions. The following tables summarize findings from various studies.

Table 1: Content of Major Tropane Alkaloids in Different Parts of Anisodus tanguticus

| Plant Part | This compound (mg/g) | Anisodamine (mg/g) | Atropine (mg/g) | Scopolamine (mg/g) | Reference |

| Roots | 0.10 - 1.87 | 0.11 - 0.88 | 0.20 - 4.44 | Not Reported | [4] |

| Aerial Parts | 0.03 - 2.64 | 0.03 - 0.59 | 0.02 - 1.13 | Not Reported | [4] |

| Seeds | Highest Content | Not Detected | Not Reported | Not Reported | [5] |

| Leaves | Lowest Content | Not Detected | Not Reported | Not Reported | [5] |

Table 2: Total Alkaloid Accumulation under Different Planting Densities

| Planting Density | Total this compound ( kg/ha ) | Total Anisodamine ( kg/ha ) | Total Atropine ( kg/ha ) | Total Scopolamine ( kg/ha ) | Reference |

| D2 (40 cm x 50 cm) | 51.44 | 10.07 | 37.48 | 40.48 | [6] |

| D3 (50 cm x 50 cm) | 33.09 | 5.98 | 45.86 | 25.00 | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of this compound from the roots of Anisodus tanguticus. The protocol is a synthesis of methods reported in the scientific literature.

Materials and Equipment

-

Plant Material: Dried and powdered roots of Anisodus tanguticus.

-

Solvents: Methanol, chloroform, ammonia solution, sulfuric acid, n-butanol, ethyl acetate, petroleum ether, deionized water. All solvents should be of analytical or HPLC grade.

-

Chromatography:

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.

-

-

Equipment:

-

Grinder/mill

-

Soxhlet extractor or ultrasonic bath

-

Rotary evaporator

-

pH meter

-

Separatory funnels

-

Glass columns for chromatography

-

Freeze-dryer or vacuum oven

-

Extraction of Crude Alkaloids

-

Alkalinization: Moisten the powdered roots of Anisodus tanguticus with a sufficient amount of ammonia solution and allow to stand for 30 minutes. This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.

-

Solvent Extraction:

-

Method A: Maceration/Ultrasonication: Suspend the alkalinized plant material in chloroform or methanol and extract using an ultrasonic bath for 30-60 minutes. Repeat the extraction process 2-3 times with fresh solvent.

-

Method B: Soxhlet Extraction: Place the alkalinized plant material in a thimble and perform continuous extraction with methanol or chloroform in a Soxhlet apparatus for several hours until the extraction is complete.

-

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

Acid-Base Liquid-Liquid Partitioning

-

Acidic Extraction: Dissolve the crude alkaloid extract in a dilute aqueous solution of sulfuric acid (e.g., 2%). The alkaloids will form water-soluble salts.

-

Removal of Neutral and Acidic Impurities: Partition the acidic aqueous solution against a non-polar organic solvent such as petroleum ether or ethyl acetate in a separatory funnel. The organic layer, containing neutral and weakly acidic impurities, is discarded.

-

Liberation of Free Bases: Adjust the pH of the aqueous layer to alkaline (pH 9-10) with ammonia solution. This will convert the alkaloid salts back to their free base form.

-

Organic Solvent Extraction: Extract the alkaline aqueous solution multiple times with an organic solvent like chloroform or a chloroform/methanol mixture. The combined organic layers will contain the purified crude alkaloid mixture.

-

Final Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a purified total alkaloid fraction.

Chromatographic Purification of this compound

-

Silica Gel Column Chromatography:

-

Dissolve the purified total alkaloid fraction in a minimal amount of the initial mobile phase.

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., chloroform).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 100:1 to 10:1).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, dissolve the this compound-rich fractions in a suitable solvent (e.g., methanol or a mixture of petroleum ether, chloroform, and methanol).

-

Apply the sample to a Sephadex LH-20 column.

-

Elute with the same solvent system to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification step is performed using a Prep-HPLC system.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer such as potassium dihydrogen phosphate, with the pH adjusted to be slightly acidic.[7]

-

Detection: Monitor the elution at a suitable wavelength, for example, 210 nm.[7]

-

Collect the peak corresponding to this compound.

-

Remove the solvent from the collected fraction by freeze-drying or evaporation under reduced pressure to obtain pure this compound.

-

Pharmacological Mechanism of Action

This compound exerts its pharmacological effects by acting as an antagonist at two major types of G-protein coupled receptors (GPCRs): muscarinic acetylcholine receptors and α1-adrenergic receptors.[1]

Antagonism of Muscarinic Acetylcholine Receptors

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; M2_Receptor [label="M2 Muscarinic\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; G_Protein [label="Gi/o Protein\n(α, β, γ subunits)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Adenylate_Cyclase [label="Adenylate Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=plaintext, fontcolor="#202124"]; cAMP [label="cAMP", shape=plaintext, fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Decreased Cellular\nResponse", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> M2_Receptor [label="Antagonist\n(Blocks)", color="#EA4335", style=bold, fontcolor="#202124"]; M2_Receptor -> G_Protein [label="Inhibits\nActivation", style=dashed, color="#5F6368", fontcolor="#202124"]; G_Protein -> Adenylate_Cyclase [label="Inhibits", style=dashed, color="#5F6368", fontcolor="#202124"]; Adenylate_Cyclase -> cAMP [label="Converts", style=dashed, color="#5F6368", fontcolor="#202124"]; ATP -> Adenylate_Cyclase [style=dashed, color="#5F6368", arrowhead=none]; cAMP -> PKA [label="Activates", style=dashed, color="#5F6368", fontcolor="#202124"]; PKA -> Cellular_Response [label="Leads to", style=dashed, color="#5F6368", fontcolor="#202124"]; } END_DOT this compound's antagonism of the M2 muscarinic receptor.

By blocking the M2 receptor, this compound prevents the binding of the endogenous agonist, acetylcholine. This inhibits the Gαi-mediated signaling cascade, which normally leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] The net effect is a disruption of the cellular responses typically mediated by M2 receptor activation.

Antagonism of α1-Adrenergic Receptors

This compound also possesses blocking properties at α1-adrenergic receptors.[10] While the specific subtype affinity is not well-documented, the α1A subtype is a major mediator of smooth muscle contraction. The α1-adrenergic receptors are coupled to Gq proteins.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Alpha1_Receptor [label="α1-Adrenergic\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Gq_Protein [label="Gq Protein\n(α, β, γ subunits)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; IP3 [label="IP3", shape=plaintext, fontcolor="#202124"]; DAG [label="DAG", shape=plaintext, fontcolor="#202124"]; Ca_Release [label="Ca²⁺ Release from ER", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Decreased Smooth\nMuscle Contraction", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> Alpha1_Receptor [label="Antagonist\n(Blocks)", color="#EA4335", style=bold, fontcolor="#202124"]; Alpha1_Receptor -> Gq_Protein [label="Inhibits\nActivation", style=dashed, color="#5F6368", fontcolor="#202124"]; Gq_Protein -> PLC [label="Inhibits\nActivation", style=dashed, color="#5F6368", fontcolor="#202124"]; PLC -> IP3 [label="Cleaves to", style=dashed, color="#5F6368", fontcolor="#202124"]; PLC -> DAG [style=dashed, color="#5F6368", arrowhead=none]; PIP2 -> PLC [style=dashed, color="#5F6368", arrowhead=none]; IP3 -> Ca_Release [label="Stimulates", style=dashed, color="#5F6368", fontcolor="#202124"]; DAG -> PKC [label="Activates", style=dashed, color="#5F6368", fontcolor="#202124"]; Ca_Release -> Cellular_Response [label="Leads to", style=dashed, color="#5F6368", fontcolor="#202124"]; PKC -> Cellular_Response [style=dashed, color="#5F6368", arrowhead=none]; } END_DOT this compound's antagonism of the α1-adrenergic receptor.

Antagonism of the α1-adrenergic receptor by this compound prevents the binding of catecholamines like norepinephrine. This blocks the activation of the Gq protein and the subsequent activation of phospholipase C (PLC).[8][11] PLC normally hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The blockage of this pathway prevents the IP3-mediated release of intracellular calcium and the DAG-mediated activation of protein kinase C, ultimately leading to a reduction in smooth muscle contraction.[11]

Experimental Workflow

The overall workflow for the discovery and isolation of this compound from Anisodus tanguticus follows a standard natural product chemistry pipeline.

// Nodes Plant_Material [label="Anisodus tanguticus\n(Dried, Powdered Roots)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(e.g., Methanol/Chloroform with Ammonia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Alkaloid Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Partitioning [label="Acid-Base Liquid-Liquid\nPartitioning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Total_Alkaloids [label="Total Alkaloid Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Chromatography [label="Column Chromatography\n(Silica Gel, Sephadex LH-20)", fillcolor="#FBBC05", fontcolor="#202124"]; Anisodine_Fractions [label="this compound-Enriched Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_HPLC [label="Preparative HPLC\n(C18 Column)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_this compound [label="Pure this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="rounded,filled"];

// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Partitioning; Partitioning -> Total_Alkaloids; Total_Alkaloids -> Column_Chromatography; Column_Chromatography -> Anisodine_Fractions; Anisodine_Fractions -> Prep_HPLC; Prep_HPLC -> Pure_this compound; } END_DOT Workflow for the isolation of this compound.

Conclusion

This compound, a tropane alkaloid isolated from Anisodus tanguticus, represents a pharmacologically significant natural product. This guide has provided a detailed overview of the technical aspects related to its discovery, isolation, and mechanism of action. The methodologies for extraction and purification, coupled with quantitative data and an understanding of its interaction with muscarinic and adrenergic receptors, offer a solid foundation for further research and development. The continued exploration of this compound and other constituents of Anisodus tanguticus holds promise for the discovery of new therapeutic agents.

References

- 1. Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Comparative Study of Contents of Four Tropane Alkaloids in Cultural and Wild Anisodus tanguticus [xbzwxb.alljournal.net]

- 4. researchgate.net [researchgate.net]

- 5. Separation and detection of tropane alkaloids in Anisodus tanguticus by capillary electrophoresis-electrochemiluminescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. [HPLC Fingerprint of Anisodus tanguticus Root] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Pharmacological Properties of Anisodine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine receptor antagonist.[1][2][3] Also known by the names Yiganling and 654-2, it is primarily utilized in China for a variety of clinical applications, including the treatment of acute ischemic stroke, septic shock, and organophosphate poisoning.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrobromide, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways.

Mechanism of Action

This compound hydrobromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][2][5] By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve stimulation. This antagonism leads to a variety of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and mydriasis.[2][5] Studies suggest that this compound hydrobromide interacts with M1, M2, M3, M4, and M5 receptor subtypes.[6][7] Its therapeutic effects in various conditions are attributed to this anticholinergic activity, as well as potential modulation of other signaling pathways.

Pharmacodynamics

The pharmacodynamic effects of this compound hydrobromide are a direct consequence of its antagonism of muscarinic receptors. These effects are widespread, impacting multiple organ systems.

Cardiovascular Effects

In conscious dogs, intravenous administration of this compound hydrobromide has been shown to increase heart rate and blood pressure at higher doses.

Neurological Effects

In the context of cerebral ischemia, this compound hydrobromide has demonstrated neuroprotective effects.[5] It has been observed to reduce the expression of M1, M2, M4, and M5 muscarinic receptors in brain tissue subjected to hypoxia/reoxygenation.[6][8] Furthermore, it exhibits a concentration-dependent inhibition of calcium influx and a reduction in reactive oxygen species (ROS) levels in neuronal cells.[6]

Anti-inflammatory Effects

This compound hydrobromide has been reported to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine production.[5]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound hydrobromide have been primarily studied in animal models.

Absorption and Distribution

Following intravenous administration in rats, this compound hydrobromide distributes to various tissues, with the highest concentrations found in the kidney and stomach.[9] Peak concentrations in most tissues are reached within 5 minutes.[9]

Metabolism and Excretion

Pharmacokinetic studies in beagle dogs indicate a rapid plasma elimination and a lack of accumulation with repeated dosing.[9]

Quantitative Pharmacological Data

While extensive quantitative data on the binding affinities of this compound hydrobromide for each muscarinic receptor subtype are limited in publicly available literature, the following tables summarize the available pharmacokinetic parameters from animal studies.

Table 1: Pharmacokinetic Parameters of this compound Hydrobromide in Beagle Dogs Following Intravenous Administration [9]

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) |

| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 |

| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 |

| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 |

Data are presented as mean ± standard deviation.

Table 2: Tissue Distribution of this compound Hydrobromide in Rats Following a Single 5 mg/kg Intravenous Injection [9]

| Tissue | Peak Concentration (ng/mL or ng/g) |

| Kidney | 1967.6 ± 569.4 |

| Stomach | 2316.9 ± 952.6 |

| Brain | < 200 |

| Fat | < 200 |

| Testis | < 200 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound hydrobromide are not extensively reported. However, based on the nature of the reported findings, the following are generalized methodologies that would be employed.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound hydrobromide for M1-M5 muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

Competition Binding Assay: A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound hydrobromide.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound hydrobromide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

In Vitro Calcium Imaging Assay

Objective: To assess the effect of this compound hydrobromide on intracellular calcium mobilization.

Methodology:

-

Cell Culture and Dye Loading: Neuronal cells (e.g., SH-SY5Y) are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye such as Fura-2 AM.[10]

-

Baseline Fluorescence Measurement: The coverslip is mounted on a fluorescence microscope, and baseline fluorescence is recorded at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

-

Stimulation and Recording: Cells are stimulated with a muscarinic agonist (e.g., carbachol) in the presence and absence of varying concentrations of this compound hydrobromide. Changes in fluorescence intensity are recorded over time.

-

Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration. The inhibitory effect of this compound hydrobromide on agonist-induced calcium mobilization is then quantified.

Calcium Imaging Experimental Workflow

Signaling Pathways

This compound hydrobromide, through its antagonism of muscarinic receptors, can modulate various downstream signaling pathways.

Muscarinic Receptor Signaling

Muscarinic receptors are G protein-coupled receptors (GPCRs). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels. This compound hydrobromide, by blocking these receptors, can prevent these downstream signaling events.

Muscarinic Receptor Signaling Pathways

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. While the precise mechanism of its modulation by this compound hydrobromide is not fully elucidated, its antagonism of muscarinic receptors can indirectly influence this pathway. For instance, Gq-coupled muscarinic receptors can activate the ERK pathway through PKC, and Gi-coupled receptors can also modulate it.

ERK1/2 Signaling Pathway Modulation

Clinical Applications

This compound hydrobromide is used clinically for several conditions, primarily in China.

Acute Ischemic Stroke

Clinical studies have suggested that this compound hydrobromide injection may improve outcomes in patients with acute ischemic stroke by improving cerebral blood flow and providing neuroprotection.[1][2][11][12]

Septic Shock

This compound hydrobromide is used in the treatment of septic shock, where it is thought to improve microcirculation.

Organophosphate Poisoning

As a muscarinic antagonist, this compound hydrobromide can counteract the effects of excessive acetylcholine accumulation caused by organophosphate poisoning.

Conclusion

This compound hydrobromide is a non-selective muscarinic receptor antagonist with a range of pharmacological effects that have led to its clinical use in several indications. While its general mechanism of action is understood, a more detailed quantitative characterization of its interaction with muscarinic receptor subtypes and its influence on downstream signaling pathways would be beneficial for a more complete understanding of its therapeutic potential and for the development of more selective agents. This guide provides a summary of the current knowledge and highlights areas where further research is warranted.

References

- 1. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]

- 3. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 4. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 6. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. moodle2.units.it [moodle2.units.it]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]

Anisodine: A Technical Guide to its Effects on Cerebral Blood Flow and Microcirculation

An in-depth technical guide on the effects of anisodine on cerebral blood flow and microcirculation for researchers, scientists, and drug development professionals.

Introduction

This compound, a tropane alkaloid derived from the medicinal plant Anisodus tanguticus, is a compound with significant vasoactive properties.[1][2] Primarily known as an anticholinergic agent, it is widely used in China for the treatment of various vascular and neurological conditions, including acute ischemic stroke (AIS), cerebral infarction, and certain ophthalmic disorders.[1][3] this compound hydrobromide, a more stable form of the compound, has demonstrated promising therapeutic effects in improving cerebral circulation and providing neuroprotection.[3][4][5] This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and key signaling pathways associated with this compound's impact on cerebral blood flow and microcirculation.

Core Mechanism of Action on Cerebral Vasculature

This compound's primary mechanism is rooted in its function as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[1][3][5] By blocking these receptors in the central and peripheral nervous system, it inhibits the action of the neurotransmitter acetylcholine.[1][5] This blockade leads to a reduction in the excitatory actions acetylcholine typically produces, resulting in effects such as reduced involuntary muscle spasms and, critically for cerebrovascular applications, vasodilation and reduced vascular resistance.[1] This action helps to improve blood flow to affected areas in the brain, particularly in ischemic conditions.[1][3]

Beyond its primary anticholinergic effects, this compound also possesses alpha 1-adrenoceptor blocking properties, although to a lesser extent than related compounds like anisodamine.[6] This activity may contribute to its beneficial effects on microcirculation.[6]

Quantitative Effects on Cerebral Blood Flow and Microcirculation

Clinical studies, particularly meta-analyses of randomized controlled trials (RCTs), have quantified the impact of this compound hydrobromide injection on cerebral perfusion in patients with Acute Ischemic Stroke (AIS). The data underscores its efficacy in improving key hemodynamic parameters.

Table 1: Summary of Meta-Analysis Findings on Cerebral Perfusion Parameters in AIS Patients Treated with this compound Hydrobromide

| Parameter | Metric | Result | 95% Confidence Interval | p-value | Source |

|---|---|---|---|---|---|

| Relative Cerebral Blood Volume (rCBV) | Standardized Mean Difference (SMD) | 0.28 | (0.02, 0.53) | 0.03 | [3][7][8] |

| Relative Time to Peak (rTTP) | Standardized Mean Difference (SMD) | -0.81 | (-1.08, -0.55) | < 0.00001 |[7][8] |

These findings indicate that this compound supplementation significantly increases relative cerebral blood volume and reduces the time to peak perfusion in ischemic areas, suggesting improved collateral circulation and tissue blood flow.[2][3][7]

Key Signaling Pathways in this compound-Mediated Cerebrovascular Effects

This compound's influence on cerebral blood flow is mediated by a complex interplay of several signaling pathways.

Muscarinic Receptor Antagonism and Vasodilation

As a central muscarinic cholinergic receptor blocker, this compound directly competes with acetylcholine, leading to vasodilation and an increase in cerebral blood supply.[3][5] It has been shown to modulate the expression of multiple muscarinic receptor subtypes (M1, M2, M4, M5) that are exacerbated under hypoxia/reoxygenation conditions.[9][10] Its neuroprotective effects are particularly linked to its modulation of the M2 and M4 receptors, which influences calcium ion influx and the production of reactive oxygen species (ROS).[2][9]

Regulation of the Nitric Oxide Synthase (NOS) System

Basic research has identified that this compound's effect on promoting cerebral circulation is linked to its regulation of the nitric oxide synthase (NOS) system.[2][3] Nitric oxide (NO) is a potent vasodilator crucial for regulating cerebral blood flow.[11][12] this compound has been shown to suppress the over-expression of hypoxia-inducible transcription factor 1α (HIF-1α) and the subsequent production of NO and ROS in brain microvascular endothelial cells during hypoxia/reoxygenation, an effect dependent on the M4 muscarinic receptor.[2]

Activation of Pro-Survival Signaling Pathways (Akt/GSK-3β and ERK1/2)

This compound exerts neuroprotective effects by activating key intracellular signaling pathways. In models of chronic cerebral hypoperfusion, this compound was found to activate the Akt/GSK-3β signaling pathway, which helps to attenuate neuronal cell death and apoptosis.[13] Furthermore, activation of the ERK1/2 signaling pathway has been identified as another key mechanism underlying its neuroprotective and circulation-promoting effects.[2][3]

Detailed Experimental Protocols

The cerebrovascular effects of this compound have been investigated using various preclinical and clinical models.

Animal Models of Cerebral Ischemia

-

Middle Cerebral Artery Occlusion (MCAO) Model : This is a widely used model to simulate ischemic stroke.

-

Procedure : A distal MCAO model is established using the electrocautery method.[4][14] This involves exposing the middle cerebral artery and permanently occluding it to induce a focal ischemic infarct.

-

Treatment : this compound hydrobromide is typically administered via injection following the MCAO procedure.[4]

-

Outcome Measures : Neurological deficits are assessed using scoring systems (e.g., Longa score).[3] Infarct volume is measured, and neuroplasticity is evaluated through Golgi and immunofluorescence staining to analyze neurite intersections, dendritic spine density, and protein levels of markers like Gap43, NGF, Notch1, and Hes1 in the peri-infarct cortex.[4][14]

-

Chronic Cerebral Hypoperfusion (CCH) Model : This model mimics conditions of chronic reduced blood flow.

-

Species : Adult male Sprague-Dawley rats.[13]

-

Procedure : CCH is induced by the permanent ligation of both common carotid arteries, a procedure known as two-vessel occlusion (2-VO).[13][15]

-

Treatment : Rats are treated with varying doses of this compound hydrobromide (e.g., 0.3, 0.6, 1.2 mg/kg) post-surgery.[13]

-

Outcome Measures : Cognitive function is examined using the Morris Water Maze test. Neuronal survival and apoptosis in the hippocampus are evaluated by Nissl staining and TUNEL staining.[13][15] Neurochemical analysis measures levels of neurotransmitters (5-HT, NA, ACh) and the activity of acetylcholinesterase (AChE).[13] Protein expression of signaling molecules (Bcl-2, Bax, p-Akt, p-GSK-3β) is detected by Western blot.[13]

-

In Vitro Hypoxia/Reoxygenation (H/R) Model

This model is used to study the effects of this compound on brain cells under ischemic-like conditions.

-

Cell Types : Brain microvascular endothelial cells, microglial HM cells, and astrocytes.[2][9][10]

-

Procedure : Cells are subjected to a period of hypoxia (low oxygen) followed by reoxygenation to mimic the ischemia-reperfusion injury process.[2][9]

-

Treatment : this compound is added to the cell culture medium before or during the H/R procedure.

-

Outcome Measures : Researchers assess cell injury, apoptosis, levels of ROS and NO, calcium ion influx, and the expression of key proteins and receptors (e.g., muscarinic receptors M1-M5, HIF-1α) using techniques like Western blotting, immunocytochemistry, and fluorescent probes.[2][9][10]

Clinical Study Design: Meta-Analysis of Randomized Controlled Trials (RCTs)

To evaluate clinical efficacy, researchers have conducted systematic reviews and meta-analyses of RCTs involving patients with AIS.

-

Study Selection : RCTs are retrieved from multiple databases (e.g., PubMed, EMBASE, Cochrane) comparing conventional therapy with conventional therapy plus this compound hydrobromide injection.[7][8][16]

-

Patient Population : The studies include patients diagnosed with AIS, typically within 72 hours of symptom onset.[2]

-

Intervention : The trial group receives this compound hydrobromide injection for a duration ranging from 7 to 30 days in addition to standard care.[2]

-

Primary Outcomes : Efficacy is measured by changes in neurological function scores (e.g., National Institutes of Health Stroke Scale - NIHSS), functional independence (e.g., Barthel Index), and cerebral perfusion parameters (rCBV, rTTP) measured by CT scans.[3][7][16]

Conclusion

This compound demonstrates significant potential in the management of cerebrovascular diseases by improving cerebral blood flow and microcirculation. Its multifaceted mechanism, centered on muscarinic receptor antagonism but also involving the modulation of the nitric oxide system and key neuroprotective signaling pathways like Akt/GSK-3β and ERK1/2, provides a strong basis for its therapeutic effects.[2][3][13] Quantitative data from clinical meta-analyses confirm its ability to enhance cerebral blood volume and perfusion in ischemic stroke patients.[3][7] The experimental protocols outlined herein provide a robust framework for further investigation into its precise molecular interactions and for the development of novel therapeutic strategies targeting cerebral ischemia and hypoperfusion.

References

- 1. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 2. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]

- 4. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 6. Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cerebral blood flow regulation by nitric oxide: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitric oxide and the cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Anisodine's Role in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic agent with a primary mechanism of action centered on the antagonism of muscarinic acetylcholine receptors.[1] Emerging evidence also points to its activity as an α1-adrenergic receptor antagonist.[1] This dual antagonism underlies its complex pharmacological profile, including its capacity to modulate the release of a variety of neurotransmitters, which is fundamental to its observed neuroprotective and circulatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's influence on neurotransmitter systems, detailing its mechanism of action, summarizing the qualitative and semi-quantitative data from available studies, and outlining the experimental methodologies employed to elucidate its effects.

Core Mechanism of Action

This compound's principal pharmacological effect is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, this compound blocks the action of the endogenous neurotransmitter, acetylcholine (ACh). This blockade is non-selective, affecting multiple muscarinic receptor subtypes (M1-M5), which are widely distributed throughout the central and peripheral nervous systems. This interaction is central to its effects on neurotransmitter release.

Additionally, this compound has been shown to possess α1-adrenergic receptor blocking properties.[1] This antagonist activity at α1-adrenoceptors, which are involved in excitatory neurotransmission, contributes to its overall modulatory effects on the nervous system. The potency of this compound at α1-adrenoceptors is reported to be less than its affinity for muscarinic receptors.

Signaling Pathway of this compound's Primary Action

Caption: this compound's antagonism of muscarinic and α1-adrenergic receptors.

Modulation of Neurotransmitter Systems

This compound's antagonism of presynaptic autoreceptors and heteroreceptors leads to a complex modulation of neurotransmitter release. Presynaptic muscarinic receptors often act as autoreceptors, inhibiting the release of acetylcholine, or as heteroreceptors, modulating the release of other neurotransmitters. By blocking these receptors, this compound can disinhibit neurotransmitter release.

Acetylcholinergic System

By blocking presynaptic M2 autoreceptors on cholinergic nerve terminals, this compound is expected to increase the release of acetylcholine in a feedback-disinhibition manner. This effect is a hallmark of muscarinic antagonists.

Excitatory Amino Acid System

Studies in animal models of cerebral ischemia have shown that this compound hydrobromide can decrease levels of the excitatory amino acid aspartate. This suggests that this compound may have an inhibitory effect on the release of excitatory neurotransmitters under pathological conditions, contributing to its neuroprotective effects.

Other Neurotransmitter Systems

While direct quantitative data is limited, the widespread distribution of muscarinic heteroreceptors on dopaminergic, noradrenergic, and GABAergic neurons suggests that this compound has the potential to modulate the release of dopamine, norepinephrine, and GABA. The nature of this modulation (inhibitory or excitatory) would depend on the specific receptor subtype present on the presynaptic terminal and the physiological context.

Summary of this compound's Effects on Neurotransmitter Release

| Neurotransmitter System | Receptor Target (Proposed) | Effect on Release | Evidence Level |

| Acetylcholine | Presynaptic M2 Autoreceptors | Increase (Disinhibition) | Inferred from mechanism |

| Aspartate | Muscarinic Heteroreceptors | Decrease (in cerebral ischemia) | Preclinical (Animal models) |

| Dopamine | Muscarinic Heteroreceptors | Modulation | Postulated |

| Norepinephrine | Muscarinic Heteroreceptors | Modulation | Postulated |

| GABA | Muscarinic Heteroreceptors | Modulation | Postulated |

Experimental Methodologies

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a ligand (like this compound) for its receptor. These assays typically involve incubating a radiolabeled ligand with a tissue preparation containing the receptor of interest and then measuring the amount of bound radioactivity.

Caption: General workflow for a competitive receptor binding assay.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in the brain of a living animal. A microdialysis probe is implanted into a specific brain region, and a physiological solution is perfused through it. Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane and are collected for analysis.

Caption: General workflow for an in vivo microdialysis experiment.

Electrophysiology

Electrophysiological techniques, such as whole-cell patch-clamp recordings in brain slices, are used to directly measure the effects of this compound on synaptic transmission. These methods allow for the recording of postsynaptic currents, providing insights into changes in neurotransmitter release from presynaptic terminals.

Caption: General workflow for a brain slice electrophysiology experiment.

Future Directions

While the primary mechanism of this compound as a muscarinic antagonist is well-established, further research is required to fully delineate its role in modulating neurotransmitter release. Key areas for future investigation include:

-

Quantitative Binding Affinities: Determination of the binding affinities (Ki or IC50 values) of this compound for each of the five muscarinic receptor subtypes (M1-M5) and for α1-adrenergic receptor subtypes is essential for a more precise understanding of its pharmacological profile.

-

Neurotransmitter Release Studies: In vivo microdialysis and in vitro slice perfusion studies are needed to quantify the effects of this compound on the release of acetylcholine, dopamine, norepinephrine, glutamate, and GABA in various brain regions.

-

Subtype-Specific Effects: Utilizing cell lines expressing individual muscarinic receptor subtypes and subtype-specific knockout animal models will help to dissect the contribution of each receptor to the observed effects of this compound.

-

Clinical Translation: Further clinical studies are warranted to explore the therapeutic potential of this compound in a broader range of neurological and psychiatric disorders where modulation of cholinergic and adrenergic signaling is beneficial.

Conclusion

This compound is a multifaceted neuromodulatory agent with a primary role as a muscarinic acetylcholine receptor antagonist and a secondary role as an α1-adrenergic receptor antagonist. These actions converge to modulate the release of key neurotransmitters, providing a basis for its therapeutic effects in conditions such as circulatory shock and cerebral ischemia. While a qualitative understanding of its mechanism exists, a significant gap remains in the quantitative characterization of its receptor interactions and its precise effects on various neurotransmitter systems. Future research focusing on these quantitative aspects will be critical for the continued development and optimization of this compound and its derivatives as therapeutic agents.

References

Anisodine: A Scopolamine Derivative with Anti-Inflammatory Potential in the Central Nervous System

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus and a derivative of scopolamine, has demonstrated notable anti-inflammatory and neuroprotective properties within the central nervous system (CNS). Primarily known for its role as a muscarinic acetylcholine receptor antagonist, emerging research indicates its potential in mitigating neuroinflammation, a key pathological feature in a range of neurological disorders including cerebral ischemia and neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by available experimental data and detailed methodologies.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound's principal mechanism of action is the blockade of muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous systems. By competitively inhibiting the binding of the neurotransmitter acetylcholine to these receptors, this compound modulates a variety of physiological functions. This antagonism is believed to be the primary driver of its neuroprotective and anti-inflammatory effects. The blockade of mAChRs can influence neurotransmitter release, improve cerebral blood flow, and reduce vascular resistance, which is particularly beneficial in the context of ischemic injury.[1]

Anti-inflammatory Effects in the Central Nervous System

This compound has been observed to suppress the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells within the CNS.[2] This anti-inflammatory action is a critical component of its neuroprotective capacity, as inflammation is a major contributor to the progression of many neurological disorders.

Quantitative Data on Anti-inflammatory Effects

While comprehensive quantitative data remains limited in publicly available literature, some studies have reported specific effects of this compound on inflammatory markers. The following table summarizes the available quantitative findings.

| Experimental Model | This compound Hydrobromide Dose/Concentration | Measured Parameter | Observed Effect | Reference |

| Acute Ischemic Stroke (Animal Model) | Not Specified | Serum IL-6 levels | Decreased | [2] |

| Chronic Cerebral Hypoperfusion (Rats) | 0.3, 0.6, 1.2 mg/kg | Neuronal Apoptosis | Attenuated | [3] |

Further dose-response studies are required to establish a more complete quantitative profile of this compound's anti-inflammatory efficacy.

Modulation of Signaling Pathways

Current research suggests that this compound's anti-inflammatory and neuroprotective effects are mediated through the modulation of key intracellular signaling pathways.

PI3K/Akt/GSK-3β Signaling Pathway

In a rat model of chronic cerebral hypoperfusion, this compound hydrobromide was shown to activate the Akt/GSK-3β signaling pathway. This was evidenced by an increase in the phosphorylation of Akt and GSK-3β. The study also observed an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax, suggesting that this compound promotes cell survival by modulating this pathway.[2]

ERK1/2 Signaling Pathway

In the context of acute ischemic stroke, this compound injection has been linked to the activation of the ERK1/2 signaling pathway.[2] The ERK1/2 pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial in regulating cellular processes such as proliferation, differentiation, and survival. Its activation by this compound may contribute to its neuroprotective effects.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound's anti-inflammatory effects are not consistently available in the literature. However, based on the types of studies conducted, the following are general methodologies for the key experimental models used.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic focal cerebral ischemia.

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats are typically used. Animals are anesthetized, and their body temperature is maintained at 37°C.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A monofilament suture is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia. For reperfusion, the filament is withdrawn.

-

This compound Administration: this compound hydrobromide would be administered, typically via intraperitoneal or intravenous injection, at various doses before, during, or after the ischemic event.

-

Outcome Measures: Neurological deficit scores, infarct volume (assessed by TTC staining), and molecular markers of inflammation and apoptosis (e.g., cytokine levels via ELISA or Western blot, protein expression of signaling pathway components) are evaluated at specific time points post-MCAO.

Lipopolysaccharide (LPS)-Induced Microglial Activation

This in vitro model is used to study neuroinflammation.

-

Cell Culture: Microglial cell lines (e.g., BV-2) or primary microglia are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound hydrobromide for a specified period (e.g., 1-2 hours).

-

LPS Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium at a specific concentration (e.g., 100 ng/mL to 1 µg/mL).

-

Analysis: After a designated incubation period (e.g., 6-24 hours), cell supernatants are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA. Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation status of proteins in signaling pathways like NF-κB and MAPK. Nitric oxide production can be measured using the Griess reagent.

Conclusion and Future Directions

This compound demonstrates clear potential as an anti-inflammatory agent in the central nervous system, primarily through its antagonism of muscarinic acetylcholine receptors and subsequent modulation of pro-survival signaling pathways. However, the current body of research lacks comprehensive quantitative data, particularly regarding dose-dependent effects on a wider range of pro-inflammatory mediators and detailed mechanistic insights into its interaction with key inflammatory signaling cascades like NF-κB and MAPK.

Future research should focus on:

-

Conducting rigorous dose-response studies to quantify the inhibitory effects of this compound on key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both in vitro and in vivo models.

-

Elucidating the precise molecular mechanisms by which this compound modulates the NF-κB and MAPK signaling pathways in CNS inflammatory conditions.

-

Publishing detailed experimental protocols to enhance the reproducibility and further investigation of this compound's therapeutic potential.

A more in-depth understanding of these aspects will be crucial for the translation of this compound from a research compound to a potential therapeutic for neurological disorders characterized by neuroinflammation.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Anisodine with M1-M5 Muscarinic Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] These receptors are involved in a wide array of physiological functions, including heart rate regulation, smooth muscle contraction, glandular secretion, and cognitive processes.[3] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling mechanism.[4]

The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes, conversely, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Anisodine's Interaction with Muscarinic Receptors: A Qualitative Overview

This compound is characterized as a non-selective muscarinic receptor antagonist.[5] This means it binds to muscarinic receptors but does not activate them, thereby blocking the binding and subsequent action of acetylcholine.[1][2] Its anticholinergic effects are responsible for its clinical applications.[1]

Studies have shown that this compound hydrobromide can modulate the expression of M1, M2, M4, and M5 receptors in the context of cerebral ischemia.[5][6] Specifically, it has been observed to reduce the exacerbated expression of these receptor subtypes in brain tissues under hypoxia/reoxygenation conditions.[5][6] Further research has highlighted a particular influence on the M2 subtype.[6] Another study indicated that this compound alleviates oxidative stress in human cerebral microvascular endothelial cells, predominantly through the inhibition of the M4 muscarinic acetylcholine receptor, with some involvement of the M2 receptor.[7]

Despite these qualitative observations, specific quantitative data on the binding affinity (Ki), functional potency (EC50 or IC50), and antagonist dissociation constants (pA2) of this compound for each of the five muscarinic receptor subtypes are not extensively reported in the available scientific literature.

Quantitative Data on this compound-Muscarinic Receptor Interactions

The following tables are structured to present the key quantitative parameters that define a ligand's interaction with its receptor. Due to the limited availability of specific data for this compound, these tables serve as a template for the types of data that are essential for a thorough characterization of a muscarinic receptor antagonist.

Table 1: Binding Affinity of this compound for M1-M5 Muscarinic Receptor Subtypes

| Receptor Subtype | Ligand | Kᵢ (nM) | Radioligand Used | Cell/Tissue Type | Reference |

| M1 | This compound | Not Available | [³H]-NMS or [³H]-pirenzepine | e.g., CHO-K1 cells | - |

| M2 | This compound | Not Available | [³H]-NMS or [³H]-AF-DX 384 | e.g., CHO-K1 cells | - |

| M3 | This compound | Not Available | [³H]-NMS or [³H]-4-DAMP | e.g., CHO-K1 cells | - |

| M4 | This compound | Not Available | [³H]-NMS | e.g., CHO-K1 cells | - |

| M5 | This compound | Not Available | [³H]-NMS | e.g., CHO-K1 cells | - |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at M1-M5 Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | Parameter | Value | Agonist Used | Cell/Tissue Type | Reference |

| M1 | Calcium Mobilization | IC₅₀ (nM) | Not Available | Carbachol | e.g., CHO-K1 cells | - |

| M2 | cAMP Inhibition | IC₅₀ (nM) | Not Available | Forskolin/Carbachol | e.g., CHO-K1 cells | - |

| M3 | Calcium Mobilization | IC₅₀ (nM) | Not Available | Carbachol | e.g., CHO-K1 cells | - |

| M4 | cAMP Inhibition | IC₅₀ (nM) | Not Available | Forskolin/Carbachol | e.g., CHO-K1 cells | - |

| M5 | Calcium Mobilization | IC₅₀ (nM) | Not Available | Carbachol | e.g., CHO-K1 cells | - |

IC₅₀ (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Antagonist Dissociation Constant (pA₂) of this compound Determined by Schild Analysis

| Receptor Subtype | Agonist | pA₂ | Schild Slope | Tissue/Cell Preparation | Reference |

| M1 | e.g., Methacholine | Not Available | Not Available | e.g., Rabbit vas deferens | - |

| M2 | e.g., Methacholine | Not Available | Not Available | e.g., Guinea pig atria | - |

| M3 | e.g., Methacholine | Not Available | Not Available | e.g., Guinea pig ileum | - |

| M4 | e.g., Methacholine | Not Available | Not Available | e.g., Rat vas deferens | - |

| M5 | e.g., Methacholine | Not Available | Not Available | e.g., Transfected cells | - |

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor.

Experimental Protocols

The characterization of a compound's interaction with muscarinic receptor subtypes involves a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Kᵢ) of a test compound. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Protocol for Competitive Radioligand Binding Assay:

-

Cell Culture and Membrane Preparation:

-

Cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested.

-

The cell membranes are isolated through homogenization and centrifugation.

-

-

Binding Assay:

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the concentration of the competing ligand.

-

The IC₅₀ value is determined from the resulting competition curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Radioligand Binding Assay Workflow

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition. The type of assay depends on the G protein coupling of the receptor subtype.

Protocol for Calcium Mobilization Assay (for M1, M3, and M5 Receptors):

-

Cell Culture:

-

Cells stably expressing the M1, M3, or M5 receptor are plated in a multi-well plate.

-

-

Dye Loading:

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition:

-

The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate the receptor.

-

-

Measurement:

-

The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis:

-

The data are plotted as the fluorescence response versus the concentration of the antagonist.

-

The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined.

-

Protocol for cAMP Assay (for M2 and M4 Receptors):

-

Cell Culture:

-

Cells stably expressing the M2 or M4 receptor are cultured.

-

-

Assay Setup:

-

The cells are pre-treated with varying concentrations of the antagonist (this compound).

-

The cells are then stimulated with forskolin (to increase basal cAMP levels) and a muscarinic agonist (e.g., carbachol) to inhibit adenylyl cyclase.

-

-

Measurement:

-

The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, AlphaScreen).

-

-

Data Analysis:

-

The data are plotted as the cAMP level versus the concentration of the antagonist.

-

The IC₅₀ value is determined.

-

Schild Analysis

Schild analysis is used to determine the dissociation constant (pA₂) of a competitive antagonist.

Protocol for Schild Analysis:

-

Agonist Dose-Response Curve:

-

A cumulative concentration-response curve for a muscarinic agonist is generated in an isolated tissue preparation or cell-based assay.

-

-

Antagonist Incubation:

-

The preparation is incubated with a fixed concentration of the antagonist (this compound) for a sufficient time to reach equilibrium.

-

-

Shifted Agonist Dose-Response Curve:

-

A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

-

-

Repeat with Different Antagonist Concentrations:

-

Steps 2 and 3 are repeated with at least two other concentrations of the antagonist.

-

-

Data Analysis:

-

The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

For a competitive antagonist, the slope of the Schild regression line should not be significantly different from unity.

-

The pA₂ value is determined from the x-intercept of the regression line.

-

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes signal through two primary G protein-mediated pathways.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptors couple to Gq/11 proteins. Agonist binding to these receptors initiates a conformational change, leading to the activation of the G protein. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

M1/M3/M5 Receptor Signaling Pathway

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptors couple to Gi/o proteins. Upon agonist binding, the activated α-subunit of Gi/o inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state of its downstream targets, leading to a cellular response. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

M2/M4 Receptor Signaling Pathway

Conclusion